

# Technical Guide: In Vitro Antiviral Characterization of DPC 083 (BMS-561390)

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## Compound of Interest

Compound Name:	Dpc 083
CAS No.:	214287-99-7
Cat. No.:	B1667219

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## Executive Summary

**DPC 083** (also identified as BMS-561390) is a potent, second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) of the quinazolinone class. Developed to overcome the limitations of first-generation NNRTIs (e.g., Nevirapine, Efavirenz), **DPC 083** is distinguished by its high genetic barrier to resistance, specifically retaining sub-nanomolar potency against the prevalent K103N mutation.

This guide provides a comprehensive technical framework for evaluating the in vitro antiviral activity of **DPC 083**. It covers the molecular mechanism of action, comparative efficacy data against resistant isolates, and a self-validating experimental protocol for high-throughput susceptibility testing.

## Compound Profile & Mechanism of Action[1]

### Chemical Identity

**DPC 083** is a quinazolinone derivative.[1] Unlike first-generation NNRTIs which often rely on rigid binding modes, **DPC 083** utilizes a flexible "horseshoe" conformation that allows it to

adapt to steric changes within the NNRTI binding pocket (NNIBP).

- Class: Second-Generation NNRTI[1]
- Core Structure: (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone
- Key Attribute: Resilience to the K103N mutation due to specific electrostatic interactions and conformational flexibility.

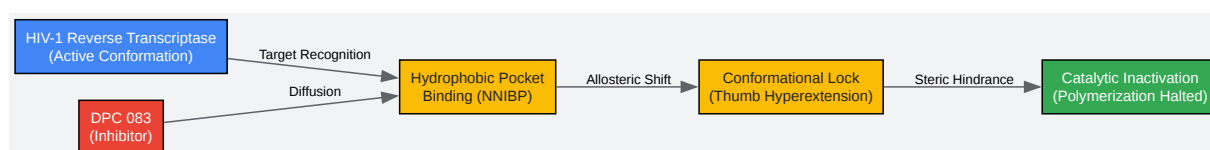
## Mechanism of Inhibition

**DPC 083** functions via allosteric inhibition. It does not compete with the nucleotide substrate (dNTPs) or the RNA template. Instead, it binds to a hydrophobic pocket adjacent to the active catalytic site of the HIV-1 Reverse Transcriptase (RT) p66 subunit.

The "Locking" Mechanism:

- Binding: **DPC 083** enters the NNIBP.
- Conformational Change: Binding induces a rotation of the tyrosine residues (Tyr181/Tyr188) and locks the p66 "thumb" subdomain in a hyperextended position.
- Catalytic Halt: This structural distortion prevents the precise alignment of the primer-template grip, effectively halting DNA polymerization.

## Visualization: RT Inhibition Pathway



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Figure 1: Mechanism of Action. **DPC 083** binds allosterically, inducing a conformational lock that inactivates the enzyme.

## In Vitro Efficacy & Resistance Profiling

The primary technical advantage of **DPC 083** is its resistance profile. First-generation NNRTIs fail against the K103N mutation because the mutation stabilizes the closed pocket, preventing drug entry. **DPC 083**'s structure allows it to maintain binding energy despite this mutation.

### Comparative Potency Data (IC50)

The following table summarizes the inhibitory concentration (IC50) required to reduce viral replication by 50% in MT-4 cells.

Virus Strain	Genotype	Efavirenz (EFV) IC50 (nM)	Nevirapine (NVP) IC50 (nM)	DPC 083 IC50 (nM)	Fold Change (DPC 083)
IIIB (Wild Type)	WT	1.5	40	0.3	1.0 (Ref)
L100I	Mutant	30	>1000	0.8	~2.7x
K103N	Mutant	>100	>1000	0.6	~2.0x
Y181C	Mutant	2.0	>1000	0.9	~3.0x
K103N + Y181C	Double Mutant	>1000	>1000	12.5	~41x

Data synthesized from Corbett et al. (1999) and Bacheler et al. (2000).

Interpretation:

- Wild Type: **DPC 083** is approximately 5-fold more potent than Efavirenz.
- K103N: While Efavirenz loses efficacy (IC50 >100 nM), **DPC 083** retains sub-nanomolar potency (0.6 nM).
- Double Mutants: **DPC 083** shows reduced activity against the K103N/Y181C double mutant but remains significantly more active than first-generation comparators.

# Experimental Protocol: XTT Cytopathogenicity

## Assay

To verify the antiviral activity of **DPC 083**, we utilize the XTT Formazan Assay. This colorimetric assay measures the metabolic activity of viable cells.<sup>[2][3]</sup> Since HIV-1 induces cytopathic effects (cell death) in T-cells, viable cells indicate successful viral inhibition.

## Materials & Reagents

- Cell Line: MT-4 or MT-2 cells (human T-cell leukemia lines).
- Virus: HIV-1 IIIB (WT) and resistant clinical isolates (e.g., K103N).
- Compound: **DPC 083** (dissolved in DMSO, stock 10 mM).
- Reagent: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
- Control: Efavirenz (positive control).

## Step-by-Step Methodology

### Phase 1: Preparation

- Compound Dilution: Prepare serial 5-fold dilutions of **DPC 083** in culture medium (RPMI-1640 + 10% FBS). Range: 100 nM down to 0.01 nM. Ensure final DMSO concentration is <0.1%.
- Cell Suspension: Harvest exponentially growing MT-4 cells. Adjust density to cells/mL.

### Phase 2: Infection & Incubation 3. Inoculation:

- Test Wells: Mix of cell suspension with HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01. (MOI 0.01 ensures multiple replication cycles over 5 days).
- Mock Control: Cells + Medium (No Virus).
- Virus Control: Cells + Virus (No Drug).

- Plating: Add

of the infected cell suspension to 96-well plates containing

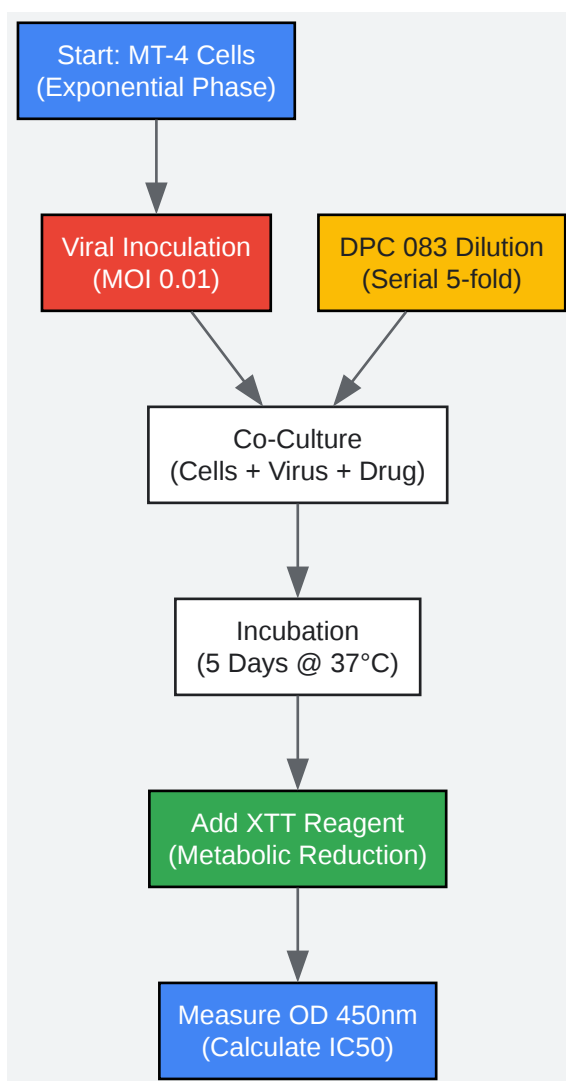
of the pre-diluted **DPC 083**.

- Incubation: Incubate plates at 37°C, 5% CO<sub>2</sub> for 5 days. Do not disturb the monolayer.

Phase 3: Readout (XTT) 6. Reagent Prep: Mix XTT labeling reagent with electron coupling reagent (PMS) immediately before use. 7. Staining: Add

of XTT mixture to each well. 8. Development: Incubate for 4 hours at 37°C. Viable cells will reduce XTT to an orange formazan dye. 9. Quantification: Measure absorbance (OD) at 450 nm (reference 650 nm) using a microplate reader.

## Visualization: Assay Workflow



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Figure 2: High-Throughput XTT Susceptibility Assay Workflow.

## Data Analysis & Validation

To ensure scientific integrity, the assay must be self-validating using the following criteria:

- Cytotoxicity Check: Run a parallel plate with Cells + **DPC 083** (No Virus). If **DPC 083** reduces viability in uninfected cells (CC50) near the IC50, the antiviral effect is an artifact of toxicity.
  - Target: Selectivity Index ( ) should be >1000.
- Virus Control Validity: The Virus Control (VC) wells must show >80% cell death (low OD) compared to Mock Control. If VC wells are viable, the MOI was too low.
- Calculation:

Calculate IC50 using non-linear regression (4-parameter logistic curve).

## References

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## Sources

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